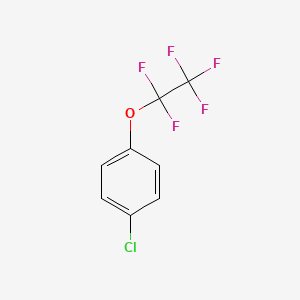

4-(Pentafluoroethoxy)chlorobenzene

描述

The compound consists of a benzene ring substituted with a chlorine atom and a pentafluoroethoxy group, giving it the molecular formula C8H4ClF5O.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluoroethoxy)chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of chlorobenzene with pentafluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts like aluminum chloride can enhance the efficiency of the reaction .

化学反应分析

Types of Reactions: 4-(Pentafluoroethoxy)chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.

Electrophilic Aromatic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.

Major Products:

Nucleophilic Substitution: Phenol derivatives.

Electrophilic Aromatic Substitution: Nitro and sulfonic acid derivatives.

科学研究应用

4-(Pentafluoroethoxy)chlorobenzene finds applications in various scientific research fields:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Incorporated into polymers and other materials to enhance their properties.

Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical structure.

作用机制

The mechanism of action of 4-(Pentafluoroethoxy)chlorobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the pentafluoroethoxy group. This activation makes the ring more susceptible to electrophilic attack, facilitating various substitution reactions . The chlorine atom can also participate in nucleophilic substitution reactions, where it is replaced by nucleophiles .

相似化合物的比较

Chlorobenzene: A simpler compound with a single chlorine substituent on the benzene ring.

Pentafluoroethoxybenzene: Lacks the chlorine substituent but contains the pentafluoroethoxy group.

生物活性

4-(Pentafluoroethoxy)chlorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and toxicological profiles based on diverse research findings.

Chemical Structure and Properties

This compound features a chlorobenzene core substituted with a pentafluoroethoxy group. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of xenobiotics and can lead to the formation of reactive metabolites that may exert biological effects.

Target Enzymes

- Cytochrome P450-dependent monooxygenases : These enzymes facilitate the oxidative metabolism of various compounds, including this compound, potentially leading to both detoxification and bioactivation processes.

Biological Activity

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

- Antimicrobial properties : Some halogenated compounds have demonstrated efficacy against bacterial strains.

- Cytotoxic effects : Studies show that certain chlorinated compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .

Toxicological Profile

The toxicological effects of chlorinated aromatic compounds have been extensively studied. Key findings include:

Hematological Effects

- Chlorinated compounds, including chlorobenzene derivatives, have been linked to alterations in red blood cell parameters, potentially leading to conditions such as leukopenia and lymphocytosis .

Hepatic Effects

- Animal studies indicate that exposure to chlorobenzene can result in increased liver weight and histopathological changes, including necrosis and hypertrophy . These findings raise concerns about the hepatotoxic potential of related compounds.

Case Studies

Several case studies have documented the effects of chlorinated compounds on human health and environmental systems. Notable observations include:

- Acute exposure incidents : Reports indicate liver congestion and other systemic effects following high-level exposure to chlorobenzene vapors in occupational settings .

- Long-term exposure studies : Chronic exposure has been associated with significant organ weight changes and histopathological lesions in laboratory animals .

Data Tables

| Study Type | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Acute Inhalation | Rats | 24 weeks | Liver congestion, increased liver weight |

| Chronic Oral | Mice | 90 days | Hepatocyte necrosis, decreased spleen weight |

| Long-term Exposure | Amphibians | Embryo to Larval | Developmental toxicity observed |

属性

IUPAC Name |

1-chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCNOPNITSJGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026995 | |

| Record name | 1-Chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57076-54-7 | |

| Record name | 1-Chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。